molecular formula C16H16F3N3 B2493360 1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 385404-01-3

1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2493360
CAS No.: 385404-01-3
M. Wt: 307.32
InChI Key: AQZKBJYVSPPXGC-UHFFFAOYSA-N
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Description

1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a phenyl group, a trifluoromethyl-substituted pyridine ring, and a piperazine moiety

Preparation Methods

The synthesis of 1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3/c17-16(18,19)13-6-7-15(20-12-13)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZKBJYVSPPXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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